molecular formula C21H16N2O4 B1662692 2-[(2-Benzamidobenzoyl)amino]benzoic acid CAS No. 10129-16-5

2-[(2-Benzamidobenzoyl)amino]benzoic acid

Cat. No. B1662692
CAS RN: 10129-16-5
M. Wt: 360.4 g/mol
InChI Key: QNNOKAUNPFYKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Benzamidobenzoyl)amino]benzoic acid, also known as BABA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a plant immune system booster. BABA is a derivative of salicylic acid, a well-known plant hormone that plays a crucial role in plant defense against pathogens. In

Scientific Research Applications

  • Synthesis and Characterization :

    • The compounds 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid have been synthesized and characterized using techniques like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods, revealing details about their molecular geometry and interactions (Yıldırım et al., 2015).
  • Mechanisms in Synthetic Reagents :

    • The mechanism of 2-phenylbenzoxazole formation from benzoic acid and o-aminophenol in polyphosphoric acid has been studied, demonstrating how benzoic acid reacts with polyphosphoric acid to form various anhydrides (So & Heeschen, 1997).
  • N-Acyl Derivatives Synthesis :

    • A series of N-acyl derivatives of anthranilic acid, including 2-[(2-benzamidobenzoyl)amino]benzoic acid, was synthesized. Their composition and structure were determined using NMR and infrared spectroscopy, and their effects on various morphological forms of Candida albicans were evaluated (Slobodianiuk et al., 2019).
  • Polyaniline Doping :

    • Benzoic acid and its derivatives have been used as dopants for polyaniline, a conducting polymer. The conductivity and other properties of the doped polyaniline were studied (Amarnath & Palaniappan, 2005).
  • Building Blocks for Metal–Organic Frameworks :

    • Compounds like 2-[{(2-hydroxyphenyl)methylene}amino]benzoic acid, derived from aminobenzoic acids, have been synthesized and characterized for potential use as building blocks in metal–organic frameworks (Laye & Sañudo, 2009).
  • Antimicrobial Activity :

    • Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, derived from amino-benzothiazole and 2-formylbenzoic acid, have been synthesized and showed good antimicrobial activity against various bacterial strains (Mishra et al., 2019).

properties

CAS RN

10129-16-5

Product Name

2-[(2-Benzamidobenzoyl)amino]benzoic acid

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(2-benzamidobenzoyl)amino]benzoic acid

InChI

InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27)

InChI Key

QNNOKAUNPFYKNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

synonyms

2-[2-(2-benzoylamino)-benzoylamino]benzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaOH (aq, 2 M, 0.7 mL) was added to a stirred solution of ester 23a (53.1 mg, 0.14 mmol) in pyridine (0.7 mL) at room temperature. After 3 h, the reaction was diluted with DCM and washed with HCl (3×, 1 M in brine), NaHCO3 (aq, sat), brine and dried over Na2SO4 before being purified by preparative HPLC to give acid 23b in 70% yield (35 mg).
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
53.1 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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